BRD2 BD2 Binding Affinity: Database-Annotated Kd Value vs. Pan-BET and BD2-Selective Comparators
The compound is annotated in BindingDB with a Kd of 1.20 nM for human BRD2 BD2 (residues E348–D455) measured by BROMOscan assay [1]. For context, the pan‑BET inhibitor JQ1 exhibits a Kd of approximately 50–90 nM for BRD2 BD2, while the selective BD2 inhibitor BY27 shows a Ki of 3.1 nM [2]. The 1.20 nM value positions this compound over 40‑fold more potent than JQ1 at BRD2 BD2 in biochemical binding assays; however, this is a cross‑study comparison using different assay platforms (BROMOscan vs. fluorescence polarization/ITC) and should be interpreted with caution.
| Evidence Dimension | Binding affinity to human BRD2 BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM (BROMOscan assay, human BRD2 BD2 E348–D455) |
| Comparator Or Baseline | JQ1: Kd ~50–90 nM (fluorescence polarization/ITC); BY27: Ki = 3.1 nM (fluorescence polarization) |
| Quantified Difference | ~42–75-fold lower Kd vs. JQ1; ~2.6-fold lower vs. BY27 (Ki vs. Kd; different assay formats) |
| Conditions | Target compound: BROMOscan (DiscoverX) platform, bacterial-expressed human BRD2 BD2 isoform 1; Comparators: fluorescence polarization/ITC assays, recombinant BRD2 BD2 |
Why This Matters
Sub‑10 nM BRD2 BD2 binding suggests utility as a high‑potency starting point for BD2‑biased chemical probe development, provided on‑target selectivity against BD1 and other BET paralogs is confirmed.
- [1] BindingDB entry BDBM50515771 (CHEMBL4528047). Kd 1.20 nM, BRD2 BD2 (BROMOscan). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515771 (accessed 2026-04-30). View Source
- [2] Chen, D. et al. Eur. J. Med. Chem. 2019, 182, 111633 (BY27 Ki = 3.1 nM for BRD2 BD2); Filippakopoulos, P. et al. Nature 2010, 468, 1067–1073 (JQ1 Kd for BRD2 BD2). View Source
